molecular formula C13H15N3OS B5845128 N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide

N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide

Cat. No.: B5845128
M. Wt: 261.34 g/mol
InChI Key: VDOGHLLCXXOENH-UHFFFAOYSA-N
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Description

N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a cyanophenyl group attached to a carbamothioyl moiety, which is further linked to a 3-methylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide typically involves the reaction of 2-cyanophenyl isocyanate with 3-methylbutanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of solvents such as dichloromethane or toluene can facilitate the reaction by providing a suitable medium for the reactants to interact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a 3-methylbutanamide moiety, which distinguishes it from other similar compounds. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9(2)7-12(17)16-13(18)15-11-6-4-3-5-10(11)8-14/h3-6,9H,7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGHLLCXXOENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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